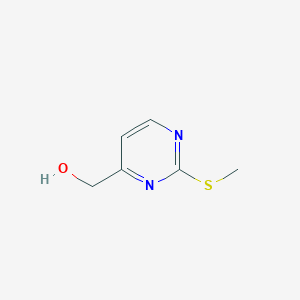

(2-(Methylthio)pyrimidin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-(Methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes nucleophilic substitution by thionyl chloride, followed by bromination and further substitution reactions . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

(2-(Methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol or amine derivatives .

Applications De Recherche Scientifique

(2-(Methylthio)pyrimidin-4-yl)methanol has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of (2-(Methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s effects are mediated through binding to these targets, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Methylthio)pyrimidin-4(3H)-one: A precursor in the synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol.

4-Chloro-2-(methylthio)pyrimidine: Another pyrimidine derivative with similar chemical properties.

Pyrimidopyrimidine analogs: Compounds with a bicyclic structure that exhibit diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

(2-(Methylthio)pyrimidin-4-yl)methanol is a compound derived from the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological functions, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C6H8N2OS. Its structure features a methylthio group attached to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

Synthesis

Recent studies have developed efficient synthetic routes for this compound, allowing for the production of this compound in significant yields. For instance, a notable synthesis involves the reaction of 2-amino-4-methylthio-pyrimidine with formaldehyde under acidic conditions, yielding the desired compound with high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In a study evaluating its efficacy against various pathogens, it demonstrated moderate to good antibacterial effects against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

| Pathogen | MIC (μg/mL) | Comparison Agent | MIC (μg/mL) |

|---|---|---|---|

| Xanthomonas oryzae | 50 | Thiodiazole copper | 25 |

| Xanthomonas citri | 40 | Thiodiazole copper | 20 |

| Botrytis cinerea | 6.72 | Hymexazol | 6.11 |

Antiplatelet Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antiplatelet activity . A study reported that certain derivatives exhibited significant inhibition of platelet aggregation, suggesting potential use in cardiovascular therapies . The mechanism involves modulation of signaling pathways related to platelet activation.

Cancer Research

The compound's role in cancer therapy has also been investigated. It has been found to inhibit the activity of the PRC2 complex, which is implicated in various cancers such as diffuse large B-cell lymphoma (DLBCL). By competing with S-adenosylmethionine (SAM), it reactivates expression of tumor suppressor genes and inhibits tumor growth .

Case Studies

- Antibacterial Efficacy : A study conducted on cucumber plants treated with this compound showed reduced infection rates from Botrytis cinerea, highlighting its potential as a biopesticide .

- Cancer Treatment : In vitro assays demonstrated that the compound could significantly reduce cell viability in DLBCL cell lines by inducing apoptosis via the JNK signaling pathway. This suggests that it may serve as a lead compound for developing new cancer therapeutics .

Propriétés

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKSOHDODBYGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.